![molecular formula C11H17NO B6352936 2-{[(Butan-2-yl)amino]methyl}phenol CAS No. 135609-66-4](/img/structure/B6352936.png)
2-{[(Butan-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[(Butan-2-yl)amino]methyl}phenol, also known as BAMphenol, is a chemical compound that belongs to the class of phenols. It has a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group) and a butan-2-ylamine group (a butane molecule with an amino group replacing one of the hydrogen atoms) attached to the benzene ring via a methylene bridge .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, phenols in general are known to undergo a variety of chemical reactions. These include electrophilic aromatic substitution, oxidation, and reduction reactions .Scientific Research Applications
Ethylene Oligomerization Catalysts
One significant application of derivatives similar to 2-{[(Butan-2-yl)amino]methyl}phenol is in the field of catalysis, particularly in ethylene oligomerization. A study conducted by Ngcobo and Ojwach (2017) detailed the synthesis of nickel(II) complexes derived from ligands that include structural motifs related to this compound. These complexes demonstrated active catalysis in ethylene oligomerization reactions, producing butenes and hexenes as major products. The catalytic activity varied with the complex structure and reaction conditions, highlighting the potential of these compounds in industrial applications for producing higher olefins (Ngcobo & Ojwach, 2017).
Antifungal Properties
Another area of application is in the development of antifungal agents. Carreño et al. (2015) explored the antifungal properties of phenol derivative Schiff bases, which share a structural resemblance to this compound. These compounds exhibited significant antifungal activity against Cryptococcus spp., even surpassing the efficacy of traditional antifungal medications like ketoconazole. This finding indicates the potential of such derivatives in medicinal chemistry for treating fungal infections (Carreño et al., 2015).
Corrosion Inhibition
Derivatives of this compound have also been studied for their potential as corrosion inhibitors. A theoretical and experimental investigation by Wang et al. (2006) into bipyrazolic-type organic compounds, structurally related to the compound of interest, demonstrated their effectiveness as corrosion inhibitors. These compounds interact with metallic surfaces to prevent corrosion, offering promising applications in the protection of metals in acidic environments (Wang et al., 2006).
Polymerization Catalysts
Furthermore, derivatives of this compound have been used as ligands in the synthesis of molybdenum(VI) complexes, which catalyze the epoxidation of olefins. Hossain et al. (2017) reported on the synthesis of such complexes that, upon activation with oxidants, can catalyze the epoxidation of cis-cyclooctene and sulfoxidation of methyl-p-tolylsulfide. These findings highlight the versatility of these compounds in facilitating various chemical transformations (Hossain et al., 2017).
properties
IUPAC Name |
2-[(butan-2-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)12-8-10-6-4-5-7-11(10)13/h4-7,9,12-13H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQMUHBNFZZQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

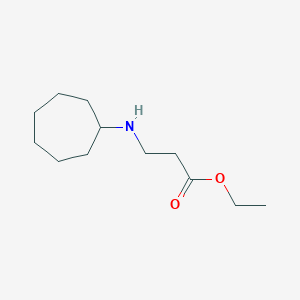
![Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6352858.png)
![Ethyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352861.png)

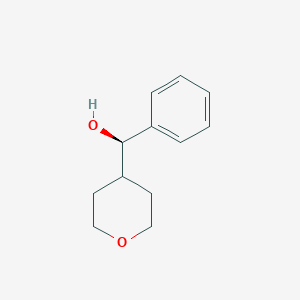
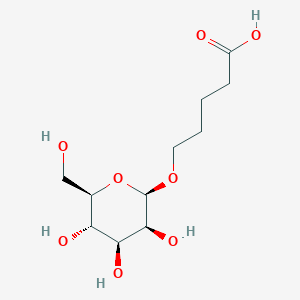


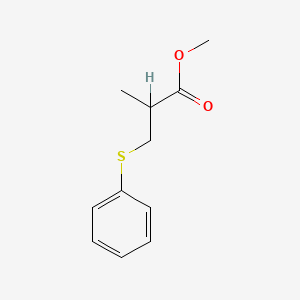
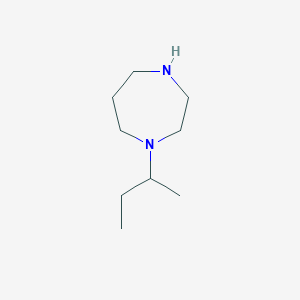
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)


